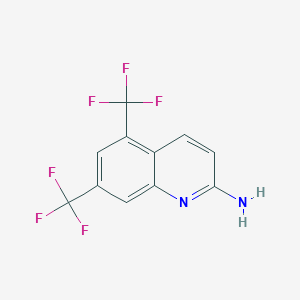

5,7-Bis(trifluoromethyl)quinolin-2-amine

Description

Properties

IUPAC Name |

5,7-bis(trifluoromethyl)quinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2/c12-10(13,14)5-3-7(11(15,16)17)6-1-2-9(18)19-8(6)4-5/h1-4H,(H2,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJXAZVQUFSTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC(=CC(=C21)C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431426-58-2 | |

| Record name | 5,7-bis(trifluoromethyl)quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques for 5,7 Bis Trifluoromethyl Quinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of specific atomic nuclei. For 5,7-Bis(trifluoromethyl)quinolin-2-amine, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR studies.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. Expected signals would correspond to the protons on the quinoline (B57606) ring and the amine group. The chemical shifts (δ) would indicate the electronic shielding of each proton, while the coupling constants (J) would provide information about the connectivity of adjacent protons. Without experimental data, a table of expected chemical shifts and coupling constants cannot be compiled.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including those in the quinoline core and the trifluoromethyl groups. The chemical shifts of the carbon signals would provide insight into their hybridization and electronic environment. For instance, carbons bonded to the electronegative fluorine and nitrogen atoms would be expected to appear at characteristic downfield shifts. A data table detailing these shifts is currently unavailable.

Fluorine-19 (¹⁹F) NMR Analysis

Given the presence of two trifluoromethyl (-CF₃) groups, ¹⁹F NMR spectroscopy would be a critical technique for characterization. This method is highly sensitive and would provide distinct signals for the fluorine atoms at the 5- and 7-positions of the quinoline ring. The chemical shifts of these signals would confirm the presence and location of the trifluoromethyl groups. Due to the lack of published spectra, no data on the ¹⁹F chemical shifts for this compound can be presented.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of 5,7-Bis(trifluoromethyl)quinolin-2-amine, confirming its molecular formula. This precise mass measurement is a crucial piece of data for the definitive identification of a synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like amines. An ESI-MS spectrum would show the protonated molecule [M+H]⁺, further confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments could then be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern would offer valuable clues about the compound's structure and the relative stability of its different bonds. A detailed analysis of these fragmentation pathways is not possible without the foundational experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 5,7-Bis(trifluoromethyl)quinolin-2-amine, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for 5,7-Bis(trifluoromethyl)quinolin-2-amine is not publicly documented, the crystallographic analysis of related fluorinated quinoline derivatives offers valuable insights. For instance, the crystal structure of a derivative, 2,7-bis(Trifluoromethyl)-5-((5-(trifluoromethyl)pyridin-2-yl)-amino)quinolin-4(1H)-one, was determined to confirm its structure unambiguously nih.gov. In a hypothetical crystallographic study of 5,7-Bis(trifluoromethyl)quinolin-2-amine, single crystals would be grown from a suitable solvent and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions could be determined.

Key data points that would be obtained and tabulated are presented in the hypothetical table below, based on typical values for organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for 5,7-Bis(trifluoromethyl)quinolin-2-amine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an example of what would be determined in an actual X-ray crystallographic experiment.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for their isolation from reaction mixtures. For 5,7-Bis(trifluoromethyl)quinolin-2-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be crucial analytical tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds. The purity of various quinoline derivatives is often assessed by HPLC, with typical purities reported as ≥95% or ≥98% nih.govsigmaaldrich.comsigmaaldrich.com.

For the analysis of 5,7-Bis(trifluoromethyl)quinolin-2-amine, a reversed-phase HPLC method would likely be employed. A C18 column is a common choice for the stationary phase, offering good separation for a wide range of organic molecules. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.

Interactive Data Table: Illustrative HPLC Method for Purity Assessment

| Parameter | Illustrative Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | Compound-specific (e.g., 8.5 min) |

Note: This table represents a typical starting point for method development for a compound like 5,7-Bis(trifluoromethyl)quinolin-2-amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the identification and quantification of volatile and thermally stable compounds. While the volatility of 5,7-Bis(trifluoromethyl)quinolin-2-amine would need to be considered, GC-MS can be a valuable technique, potentially after derivatization to increase volatility if necessary.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (usually helium). The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.

For quinoline derivatives, GC-MS has been successfully applied for their determination in various matrices. A study on the determination of quinoline in textiles utilized a DB-5MS capillary column with a specific temperature program to achieve good separation google.com.

Interactive Data Table: Representative GC-MS Analytical Parameters

| Parameter | Representative Condition |

| GC Column | DB-5MS (or similar non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

Note: These parameters are illustrative and would require optimization for the specific analysis of 5,7-Bis(trifluoromethyl)quinolin-2-amine.

Computational and Theoretical Chemistry of 5,7 Bis Trifluoromethyl Quinolin 2 Amine

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are essential for understanding the electronic properties of a molecule. These calculations provide insights into molecular orbitals, charge distribution, and reactivity. For 5,7-bis(trifluoromethyl)quinolin-2-amine, specific research detailing these aspects is not available.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. Without dedicated computational studies, the specific energies of the HOMO and LUMO, their spatial distribution, and the resulting energy gap for 5,7-bis(trifluoromethyl)quinolin-2-amine remain undetermined.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The distribution of electron density and the resulting electrostatic potential for 5,7-bis(trifluoromethyl)quinolin-2-amine have not been computationally modeled or published in scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its interactions with its environment and its conformational flexibility. There are no published MD simulation studies specifically focused on 5,7-bis(trifluoromethyl)quinolin-2-amine.

Adsorption Behavior and Surface Interactions

The study of how a molecule adsorbs to and interacts with surfaces is critical for applications in materials science and catalysis. MD simulations are a key tool for investigating these phenomena. However, the adsorption behavior and surface interaction profile of 5,7-bis(trifluoromethyl)quinolin-2-amine have not been the subject of published simulation studies.

Conformational Analysis and Molecular Flexibility

Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. This is particularly important for understanding how a molecule might bind to a biological target or a catalyst. The conformational landscape and molecular flexibility of 5,7-bis(trifluoromethyl)quinolin-2-amine have not been elucidated through computational studies.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For 5,7-bis(trifluoromethyl)quinolin-2-amine, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and vibrational spectra, aiding in its structural characterization.

Theoretical NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods, such as Density Functional Theory (DFT), has become a standard practice in chemical research. These calculations can provide valuable information about the electronic environment of atomic nuclei within a molecule.

For a molecule like 5,7-bis(trifluoromethyl)quinolin-2-amine, theoretical predictions could help in assigning the complex ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of two trifluoromethyl groups would result in significant ¹⁹F chemical shifts, and their influence on the chemical shifts of the quinoline (B57606) ring protons and carbons would be of particular interest.

A hypothetical table of predicted ¹³C and ¹⁹F NMR chemical shifts, based on computational studies of similar fluoroaromatic compounds, is presented below to illustrate the type of data that such a study would generate.

Table 1: Hypothetical Predicted NMR Chemical Shifts for 5,7-Bis(trifluoromethyl)quinolin-2-amine

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 155.8 |

| C3 | 118.5 |

| C4 | 138.2 |

| C4a | 125.1 |

| C5 | 122.3 (q, J ≈ 30 Hz) |

| C6 | 115.4 |

| C7 | 129.7 (q, J ≈ 32 Hz) |

| C8 | 120.9 |

| C8a | 147.6 |

| 5-CF₃ | -62.5 |

| 7-CF₃ | -63.1 |

Note: These values are illustrative and not based on actual published research for this specific compound.

Vibrational Frequency Analysis (e.g., IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups and determining the structure of molecules. Computational vibrational frequency analysis can predict the IR spectrum of a molecule, aiding in the interpretation of experimental data.

As with NMR predictions, specific computational studies on the vibrational frequencies of 5,7-bis(trifluoromethyl)quinolin-2-amine are not found in the available literature. However, the methodology for such an analysis would involve optimizing the molecular geometry of the compound using a method like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). Following geometry optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Key vibrational modes for 5,7-bis(trifluoromethyl)quinolin-2-amine would include the N-H stretching of the amine group, C=N and C=C stretching vibrations of the quinoline ring, and the characteristic strong C-F stretching vibrations of the trifluoromethyl groups.

An illustrative table of predicted IR vibrational frequencies and their assignments is provided below.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for 5,7-Bis(trifluoromethyl)quinolin-2-amine

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 | N-H asymmetric stretch |

| 3350 | N-H symmetric stretch |

| 1620 | C=N stretch |

| 1580 | C=C aromatic stretch |

| 1280 | C-F symmetric stretch |

| 1130 | C-F asymmetric stretch |

Note: These values are illustrative and not based on actual published research for this specific compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energy profiles. This can be particularly useful for understanding the reactivity of molecules like 5,7-bis(trifluoromethyl)quinolin-2-amine.

Currently, there are no specific published computational studies detailing the reaction mechanisms involving 5,7-bis(trifluoromethyl)quinolin-2-amine. However, computational methods could be applied to study various reactions, such as electrophilic aromatic substitution on the quinoline ring or reactions involving the amine group. For instance, DFT calculations could be used to model the reaction pathway of N-alkylation or N-acylation of the 2-amino group, identifying the transition state structures and calculating the activation energies. Such studies would provide a deeper understanding of the compound's chemical behavior and could guide the design of new synthetic routes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Trifluoromethylated Quinoline 2 Amines

Impact of Bis(trifluoromethyl) Substitution Pattern on Biological Activity

The introduction of trifluoromethyl (CF3) groups into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. The CF3 group is highly electronegative and lipophilic, which can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.

In the context of the quinoline (B57606) scaffold, the placement of two trifluoromethyl groups at the 5 and 7 positions is expected to have a profound impact on its biological activity. These electron-withdrawing groups can alter the electron density of the quinoline ring system, which may affect its interaction with biological macromolecules. The steric bulk of the CF3 groups at these positions can also dictate the orientation of the molecule within a receptor's binding pocket, potentially leading to enhanced selectivity or potency.

For a hypothetical series of analogs, a data table illustrating the impact of this substitution pattern might look as follows. Please note that the following data is illustrative and not based on experimental results for this specific compound.

| Compound ID | R1 | R2 | Biological Activity (IC50, µM) |

| 1a | H | H | >100 |

| 1b | 5-CF3 | H | 25.5 |

| 1c | 7-CF3 | H | 18.2 |

| 1d | 5,7-di-CF3 | H | 5.1 |

This table is a hypothetical representation to illustrate potential SAR trends.

Influence of the 2-Amino Group on Molecular Interactions

The 2-amino group on the quinoline ring is a critical functional group that can participate in various molecular interactions, including hydrogen bonding. As a hydrogen bond donor and acceptor, the amino group can form key interactions with amino acid residues in the active site of a protein, such as kinases, which are common targets for quinoline-based inhibitors. The basicity of the 2-amino group can also be crucial for forming salt bridges with acidic residues in a target protein. The electronic nature of the substituents on the quinoline ring will influence the pKa of this amino group, thereby modulating its interaction potential at physiological pH.

Design Principles for Modulating Bioactivity through Structural Modification

Based on the general principles of medicinal chemistry, several design strategies could be employed to modulate the bioactivity of 5,7-Bis(trifluoromethyl)quinolin-2-amine:

Modification of the 2-Amino Group: Acylation, alkylation, or arylation of the amino group can alter its hydrogen bonding capacity and steric profile, leading to changes in activity and selectivity.

Introduction of Substituents on the Amino Group: Introducing various substituents on the nitrogen of the 2-amino group can explore additional binding pockets within a target protein.

Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems while retaining the key pharmacophoric features (the bis-trifluoromethyl pattern and the amino group) could lead to novel compounds with improved properties.

Application of Machine Learning and Statistical Methods in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Machine learning and statistical methods are powerful tools for developing robust QSAR models.

Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). An MLR model for a series of quinoline-2-amine derivatives might take the following general form:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent physicochemical properties such as logP (lipophilicity), molecular weight, or electronic parameters.

Support Vector Regression (SVR) is a machine learning method based on the principles of Support Vector Machines (SVM). SVR is particularly useful for modeling non-linear relationships between molecular descriptors and biological activity. It works by finding a hyperplane in a high-dimensional space that best fits the data.

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. A feedforward neural network is a type of ANN where information moves in only one direction, from the input nodes, through the hidden nodes, and to the output nodes. Particle Swarm Optimization (PSO) is a computational method that optimizes a problem by iteratively trying to improve a candidate solution with regard to a given measure of quality. In the context of QSAR, PSO can be used to train the neural network, optimizing the weights and biases to achieve a highly predictive model.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts for Trifluoromethylated Quinoline-2-amines

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and development of new therapeutic agents. These approaches are particularly relevant for classes of compounds like trifluoromethylated quinoline-2-amines, where understanding the key molecular features responsible for biological activity can guide the synthesis of more potent and selective analogs. While specific pharmacophore models for 5,7-Bis(trifluoromethyl)quinolin-2-amine are not extensively detailed in publicly available research, principles derived from studies on related quinoline derivatives and trifluoromethylated compounds provide a strong basis for outlining potential pharmacophoric features and design concepts.

Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a certain biological activity. For trifluoromethylated quinoline-2-amines, a hypothetical pharmacophore model can be constructed based on their common structural elements and the known influence of trifluoromethyl groups on molecular properties.

The key pharmacophoric features for this class of compounds are likely to include:

Aromatic Rings: The quinoline core itself is a bicyclic aromatic system that can engage in π-π stacking or hydrophobic interactions with the biological target.

Hydrogen Bond Acceptors: The nitrogen atom within the quinoline ring system is a potential hydrogen bond acceptor.

Hydrogen Bond Donors: The primary amine group at the 2-position is a crucial hydrogen bond donor.

Hydrophobic/Electron-Withdrawing Regions: The trifluoromethyl groups at positions 5 and 7 are strong electron-withdrawing groups and contribute significantly to the hydrophobicity of the molecule. These groups can play a critical role in molecular recognition and binding affinity. The introduction of trifluoromethyl groups can enhance properties such as metabolic stability and cell permeability. wechemglobal.com

These features can be mapped onto a 3D model to visualize the spatial requirements for bioactivity. The distances and angles between these features would be critical parameters in such a model.

Table 1: Postulated Pharmacophoric Features of 5,7-Bis(trifluoromethyl)quinolin-2-amine

| Feature | Type | Potential Interaction |

| Quinoline Ring System | Aromatic | π-π stacking, Hydrophobic |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Hydrogen bonding |

| 2-Amine Group | Hydrogen Bond Donor | Hydrogen bonding |

| 5-CF₃ Group | Hydrophobic/Electron-Withdrawing | Hydrophobic interactions, dipole interactions |

| 7-CF₃ Group | Hydrophobic/Electron-Withdrawing | Hydrophobic interactions, dipole interactions |

In the context of ligand-based drug design, once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules with the desired structural features. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on a series of trifluoromethylated quinoline-2-amine analogs could provide quantitative insights into the relationship between physicochemical properties and biological activity.

Table 2: Hypothetical QSAR Descriptors and Their Potential Influence on Activity

| Descriptor | Type | Postulated Influence on Biological Activity |

| Molecular Lipophilicity (logP) | Physicochemical | Increased lipophilicity due to CF₃ groups may enhance membrane permeability, but excessive lipophilicity could decrease solubility. |

| Dipole Moment | Electronic | The strong dipole moments of the CF₃ groups can influence electrostatic interactions with the target. |

| Steric Parameters (e.g., Molar Refractivity) | Steric | The size and shape of substituents on the quinoline ring can impact binding pocket complementarity. |

| Hydrogen Bonding Capacity | Interaction | The number and strength of hydrogen bonds formed by the 2-amine group are likely critical for affinity. |

Mechanistic Investigations of Biological Activity of 5,7 Bis Trifluoromethyl Quinolin 2 Amine Analogs

In Vitro Studies of Biological Activities

Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7 Breast Cancer)

Quinoline (B57606) derivatives have been extensively investigated for their anticancer properties, demonstrating a variety of mechanisms including the disruption of tubulin polymerization, inhibition of protein kinases, and induction of apoptosis. globalresearchonline.netekb.eg The presence of electron-withdrawing groups, such as trifluoromethyl groups, on the quinoline ring has been shown to enhance anticancer activity. researchgate.net

Studies on various substituted quinoline analogs have demonstrated significant antiproliferative effects against human breast cancer cell lines like MCF-7. mdpi.comtbzmed.ac.ir For instance, certain quinoline-chalcone hybrids have shown potent inhibitory activity against MCF-7 cells, with some compounds exhibiting IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil. mdpi.com The structure-activity relationship (SAR) studies suggest that substitutions at various positions on the quinoline ring are crucial for anticancer activity. researchgate.net While specific data for 5,7-Bis(trifluoromethyl)quinolin-2-amine is not extensively detailed, the broader class of trifluoromethyl-substituted quinolines shows promise. For example, a series of 3-Phenyltrifluoromethyl quinoline derivatives were evaluated for their in-vitro anticancer activity against the MCF-7 breast cancer cell line using the sulforhodamine B (SRB) assay. researchgate.net

| Compound Type | Observed Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Quinoline-Chalcone Derivative (12e) | Excellent inhibitory potency | 5.21 | mdpi.com |

| Tetrahydrobenzo[h]quinoline | Reduced cell growth by 50% (48h) | 7.5 | tbzmed.ac.ir |

| 3-Phenyltrifluoromethyl quinolines | Significant growth inhibition | Not specified | researchgate.net |

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiviral, Antitubercular)

The quinoline scaffold is a key component in many antimicrobial agents. nih.govrsc.org The incorporation of trifluoromethyl groups can enhance the antimicrobial spectrum and potency of these compounds.

Antibacterial and Antifungal Activity: Novel quinoline derivatives have been synthesized and tested against various pathogenic bacterial and fungal strains. ijrets.comresearchgate.net Studies have shown that trifluoromethyl-substituted chalcone (B49325) derivatives possess significant antibacterial and antifungal properties. nih.govnih.gov For example, certain fluorinated quinoline analogs exhibited good antifungal activity (>80%) against Sclerotinia sclerotiorum. mdpi.com Similarly, some quinoline-based hydroxyimidazolium hybrids have demonstrated potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL. mdpi.com

Antitubercular Activity: Quinoline derivatives are recognized for their potential against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.netaustinpublishinggroup.com The presence of the quinoline ring is a key feature in some clinically important anti-TB drugs. rsc.orgaustinpublishinggroup.com Research on substituted quinolines has identified compounds with high activity against both drug-sensitive and drug-resistant strains of Mtb. austinpublishinggroup.com Combination of the quinoline pharmacophore with other moieties, like thiosemicarbazide, has led to compounds with remarkable antimycobacterial activity, with MIC values as low as 2 µg/mL against the Mtb H37Rv strain. nih.gov

Antiviral Activity: Quinoline and its derivatives have also been explored for their antiviral potential. nih.govresearchgate.net While specific studies on 5,7-Bis(trifluoromethyl)quinolin-2-amine are limited, the general class of quinolines has shown promise in this area, contributing to the development of new antiviral medications.

| Activity | Compound Type | Target Organism | MIC Value (µg/mL) | Reference |

|---|---|---|---|---|

| Antibacterial | Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | mdpi.com |

| Antifungal | Fluorinated quinoline analog (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | Not specified (>80% inhibition) | mdpi.com |

| Antitubercular | Quinoline-thiosemicarbazide derivative (Compound 5) | Mycobacterium tuberculosis H37Rv | 2 | nih.gov |

| Antitubercular | Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | mdpi.com |

Anti-inflammatory and Analgesic Properties

Quinoline scaffolds have been identified as having potential anti-inflammatory and analgesic activities. biointerfaceresearch.comresearchgate.net They can exert their effects by inhibiting inflammatory mediators. cardiff.ac.uk For example, certain quinoline derivatives have shown inhibitory activity against enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are key in the inflammatory pathway. biointerfaceresearch.comcardiff.ac.uk

Conjugates of ibuprofen (B1674241) with 2-(trifluoromethyl)quinoline (B1226531) have been synthesized and evaluated for their anti-inflammatory and analgesic properties. cardiff.ac.uk These compounds demonstrated promising peripheral and central analgesic activity in vivo. Furthermore, they showed anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophages. cardiff.ac.uk

Antimalarial Potential

Quinoline-containing compounds have historically been the cornerstone of antimalarial therapy. The 2,8-bis(trifluoromethyl)quinoline (B3046767) moiety is a key pharmacophoric subunit present in the potent antimalarial drug mefloquine. nih.govsemanticscholar.org

In vitro studies have assessed the antimalarial activity of a series of 2,8-bis(trifluoromethyl)quinoline derivatives against chloroquine-sensitive strains of Plasmodium falciparum. nih.gov These studies revealed that derivatives containing two trifluoromethyl groups generally exhibit slightly higher in vitro activity than those with a single trifluoromethyl group. nih.gov For instance, N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives have been designed and synthesized, with some compounds showing high potency. One such compound demonstrated an IC50 value of 0.083 µM, which was three times more potent than chloroquine. nih.gov

Enzyme Inhibition Profiling (e.g., Tyrosine Kinases, Cholinesterases)

The biological activities of quinoline derivatives are often linked to their ability to inhibit specific enzymes.

Tyrosine Kinase Inhibition: The quinoline scaffold is prevalent in many protein kinase inhibitors used in cancer therapy. ekb.egmdpi.com Anlotinib and Bosutinib are examples of approved quinoline-based drugs that function as multi-kinase and Src-Abl inhibitors, respectively. mdpi.com

Cholinesterase Inhibition: Quinoline derivatives have been investigated as potential inhibitors of cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease. nih.govmdpi.comnih.gov A variety of quinoline analogs have been synthesized and shown to exhibit significant ChE inhibitory activities, with some compounds demonstrating IC50 values in the micromolar and even nanomolar range. nih.govmdpi.com For example, compound QN8, a quinolinone derivative, showed potent inhibition of human recombinant AChE with an IC50 of 0.29 µM and acted as a non-competitive inhibitor with a Ki value of 79 nM. mdpi.com Molecular modeling studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.govmdpi.com

| Enzyme Target | Compound Type | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Quinoline-polyamine conjugate (8n) | 8.78 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Quinoline-polyamine conjugate (8i) | 1.60 µM | nih.gov |

| Human recombinant AChE | Quinolinone (QN8) | 0.29 µM | mdpi.com |

| Human recombinant BChE | Quinolinone (QN8) | 12.73 µM | mdpi.com |

Identification of Molecular Targets and Pathways

The diverse biological effects of quinoline derivatives stem from their interaction with various molecular targets and modulation of key cellular pathways.

In cancer, quinoline-based compounds have been shown to target several critical signaling pathways. An alteration in the HGF/c-Met signaling pathway is observed in numerous cancers, and quinoline-based inhibitors can interact with the kinase domain of the c-Met receptor. nih.gov Furthermore, many quinoline derivatives act as inhibitors of the PI3K/AkT/mTOR pathway, which is crucial for cell proliferation and survival. nih.govresearchgate.net For instance, omipalisib, a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov Other identified molecular targets for the anticancer activity of quinolines include tubulin, where they can inhibit polymerization and disrupt microtubule dynamics, and the proteasome, where they can act as noncovalent inhibitors. ekb.egnih.gov

In the context of antimicrobial activity, the mechanisms can be varied. For antitubercular quinoline derivatives, molecular docking studies have suggested that they can occupy the active site of enzymes essential for the mycobacterium's survival, such as KatG. nih.gov For their antimalarial action, some bis(trifluoromethyl)quinoline derivatives are thought to bind to DNA through intercalation. nih.gov

The inhibition of cholinesterases by quinoline analogs involves binding to the enzyme's active sites, thereby preventing the breakdown of the neurotransmitter acetylcholine, which is a key strategy in Alzheimer's disease therapy. mdpi.comnih.gov

Receptor Binding Studies

In this series, substitutions on the quinoline ring significantly influenced binding affinity. For example, a 6-bromo substituted quinoline analog demonstrated a high potency for PKN3 with an IC₅₀ value of 9.3 nM. nih.gov Conversely, a 6-trifluoromethyl quinoline derivative showed greater potency for Cyclin-Dependent Kinase 2-Associated Protein Kinase (GAK) with a Kᵢ of 3.9 nM, compared to its activity against PKN3 (IC₅₀ = 280 nM). nih.gov This highlights the nuanced effect of substituent placement on receptor affinity and selectivity.

Furthermore, studies on dual 5-HT₁A and 5-HT₇ receptor ligands have explored various substituted quinoline analogs. A p-chloro substituted derivative emerged as a potent dual ligand with Kᵢ values of 8.2 nM for 5-HT₁A and 3.6 nM for 5-HT₇ receptors. nih.gov These findings underscore the potential of the quinoline scaffold to bind with high affinity to diverse receptor types, a property that can be finely tuned by the nature and position of its substituents. The strong electron-withdrawing nature of the two trifluoromethyl groups in 5,7-Bis(trifluoromethyl)quinolin-2-amine suggests that it could exhibit significant binding affinity for various protein targets, particularly those with electropositive binding pockets.

| Analog | Target Receptor | Binding Affinity (Kᵢ/IC₅₀) |

|---|---|---|

| 6-Bromo-4-anilinoquinoline | PKN3 | 9.3 nM (IC₅₀) |

| 6-Trifluoromethyl-4-anilinoquinoline | GAK | 3.9 nM (Kᵢ) |

| 6-Trifluoromethyl-4-anilinoquinoline | PKN3 | 280 nM (IC₅₀) |

| p-Chloro substituted quinoline analog | 5-HT₁A | 8.2 nM (Kᵢ) |

| p-Chloro substituted quinoline analog | 5-HT₇ | 3.6 nM (Kᵢ) |

Protein-Ligand Interaction Analysis

Molecular docking studies on various quinoline derivatives have provided valuable insights into their potential binding modes within protein active sites. For many kinase inhibitors, the quinoline scaffold acts as a hinge-binder, forming hydrogen bonds with backbone residues in the hinge region of the kinase domain. nih.gov

Docking simulations of 4-anilinoquinoline inhibitors with PKN3 suggest a traditional binding mode where the quinoline nitrogen forms a key hydrogen bond. nih.gov In the case of HIV non-nucleoside reverse transcriptase inhibitors, docking studies of quinoline derivatives revealed that the quinoline moiety occupies an empty pocket within the enzyme's binding cavity. nih.gov For these compounds, the presence of a free amino group on a linked pyrimidine (B1678525) ring was favorable for activity due to its participation in hydrogen bonding interactions. nih.gov

The binding affinity of these compounds is often quantified by a docking score, which estimates the binding energy. For instance, a series of pyrazoline-containing quinoline derivatives docked against HIV reverse transcriptase showed docking scores ranging from -8.57 to -10.67 kcal/mol, with the latter indicating a higher predicted binding affinity. nih.gov Similarly, a study on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the anticancer protein CB1a reported binding affinities between -5.3 and -6.1 Kcal/mol. nih.gov These computational analyses suggest that the 5,7-bis(trifluoromethyl) arrangement on the quinoline ring would likely contribute to strong hydrophobic and electrostatic interactions within a protein's active site.

| Quinoline Derivative Class | Protein Target | Docking Score Range (kcal/mol) |

|---|---|---|

| Pyrazoline-containing quinolines | HIV Reverse Transcriptase | -8.57 to -10.67 |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 |

| Quinoline-based dihydrazones | CDK2 | Not specified |

| 2-Isoxazoline derivatives with trifluoromethyl groups | 1T46 Kinase | -8.3 to -9.5 |

Investigations into Cell Cycle Modulation and DNA Synthesis Inhibition

The antiproliferative activity of many quinoline derivatives is attributed to their ability to modulate the cell cycle and inhibit DNA synthesis. Flow cytometry analysis has been a key technique in elucidating these effects. Several studies have shown that quinoline analogs can induce cell cycle arrest, primarily at the G2/M or S phases.

For example, treatment of MCF-7 breast cancer cells with certain quinoline derivatives led to a significant increase in the percentage of cells in the S and G2/M phases. researchgate.net After 24 hours of treatment, one compound caused a 12.2% increase in the S phase population and a 6.9% increase in the G2/M population. researchgate.net After 48 hours, the accumulation in the S phase became more pronounced, with an increase of 26.7% for the same compound. researchgate.net Another study on novel quinoline derivatives bearing a cis-vinyl triamide motif also demonstrated cell cycle arrest in MCF-7 cells, but in this case, at the G1 phase. nih.gov

The inhibition of DNA synthesis by quinoline derivatives can occur through various mechanisms, including DNA intercalation. The binding of these compounds to DNA can be quantified by their intrinsic binding constants (Kₑ). For a series of aminoquinoline substituted isoindolin-1,3-diones, Kₑ values ranged from 1.05 x 10⁴ L mol⁻¹ to 9.14 x 10⁴ L mol⁻¹, indicating varying degrees of DNA binding affinity. nih.gov The ability of these compounds to displace ethidium (B1194527) bromide from DNA, as measured by quenching constants (Kₛᵥ), further supports an intercalative binding mode. nih.gov

| Quinoline Analog | Cell Line | Treatment Duration (h) | Effect on Cell Cycle | % Change in Cell Population |

|---|---|---|---|---|

| Compound 5g | MCF-7 | 24 | S phase arrest | +12.2% |

| Compound 5g | MCF-7 | 24 | G2/M phase arrest | +6.9% |

| Compound 5g | MCF-7 | 48 | S phase arrest | +26.7% |

| Quinoline-cis-vinyl triamide 6f | MCF-7 | 48 | G1 phase arrest | + (1.2-fold increase) |

Mechanistic Insights from Related Fluorinated Heterocycles

Role of Trifluoromethyl Groups in Binding Affinity and Selectivity

The incorporation of trifluoromethyl (CF₃) groups is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent, which can lead to improved hydrogen bonding and electrostatic interactions with biological targets. ekb.eg Furthermore, the CF₃ group is larger than a methyl group, which can result in increased binding affinity and selectivity through enhanced hydrophobic interactions. ekb.eg

Structure-activity relationship studies have consistently demonstrated the positive impact of trifluoromethyl groups on receptor binding. For example, in a series of 4-anilinoquinolines targeting protein kinases, the introduction of a trifluoromethyl group at the 6-position of the quinoline ring influenced the selectivity profile of the inhibitor. nih.gov The presence of trifluoromethyl groups can also significantly alter the electronic properties of aromatic rings, which is a key factor in the efficacy of many drugs. ekb.eg

Conformational Effects on Target Recognition

The conformation of a ligand is a critical determinant of its ability to bind to a biological target. The introduction of fluorine atoms or trifluoromethyl groups can have a profound effect on the conformational preferences of a molecule. In fluorinated nucleoside analogues, for instance, fluorination at the 2' and 3' positions of the sugar ring was found to induce a strong preference for specific puckering conformations. rsc.org

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules and can reveal these conformational preferences. For example, the crystal structure of 5,7-dibromo-8-methoxyquinoline (B102607) shows a nearly planar quinoline ring system. researchgate.net While a crystal structure for 5,7-Bis(trifluoromethyl)quinolin-2-amine is not available, it is expected that the bulky trifluoromethyl groups would influence the planarity of the quinoline ring and restrict the rotation of the 2-amino group. These conformational constraints can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing its affinity for a target receptor.

Exploration of Potential Research Applications of 5,7 Bis Trifluoromethyl Quinolin 2 Amine

Medicinal Chemistry Applications

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.gov The introduction of trifluoromethyl (CF3) groups can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com

Design and Development of Novel Therapeutic Agents

The unique combination of a quinoline core, an amino group at the 2-position, and two electron-withdrawing trifluoromethyl groups at the 5- and 7-positions makes 5,7-Bis(trifluoromethyl)quinolin-2-amine an intriguing candidate for the design of new therapeutic agents. A patent application has described the synthesis of a related compound, N-(4-methoxybenzyl)-5,7-bis(trifluoromethyl)quinolin-2-amine, as part of a library of compounds intended to enhance the host's innate immune response. google.com This suggests a potential research avenue for 5,7-Bis(trifluoromethyl)quinolin-2-amine and its derivatives as immunomodulatory agents for the treatment of viral infections or other conditions where a bolstered immune response is beneficial. google.com

The presence of the 2-aminoquinoline (B145021) moiety is also significant, as this structural feature is found in compounds with diverse biological activities. The reactivity of the amino group allows for further chemical modifications, enabling the synthesis of a library of derivatives for screening against various disease targets.

Lead Compound Identification and Optimization

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve enhanced potency, selectivity, or pharmacokinetic parameters. The structural features of 5,7-Bis(trifluoromethyl)quinolin-2-amine make it a promising scaffold for lead compound identification and optimization.

The trifluoromethyl groups can play a crucial role in this context. Their high electronegativity and steric bulk can influence the conformation of the molecule and its interaction with target proteins. mdpi.com Furthermore, the CF3 groups can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life. mdpi.com Researchers could utilize 5,7-Bis(trifluoromethyl)quinolin-2-amine as a starting point and systematically modify its structure to improve its activity against a specific biological target. For instance, derivatization of the 2-amino group could be explored to modulate the compound's physicochemical properties and target engagement.

Agrochemical Applications

Quinoline derivatives have also found significant applications in the agrochemical industry as pesticides, herbicides, and fungicides. researchgate.netingentaconnect.comnih.govacs.orgbenthamdirect.com The development of new and effective crop protection agents is crucial for global food security.

Development of Novel Pesticidal Agents

The quinoline core is present in several commercially successful pesticides. The introduction of trifluoromethyl groups into organic molecules is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and stability. Therefore, 5,7-Bis(trifluoromethyl)quinolin-2-amine represents a scaffold that could be explored for the development of novel insecticidal, herbicidal, or fungicidal agents. The specific substitution pattern of the two trifluoromethyl groups on the quinoline ring could lead to novel modes of action or improved activity against resistant pests.

Herbicide and Fungicide Research

Research into new herbicides and fungicides is a continuous effort to combat the evolution of resistance in weeds and pathogenic fungi. The bis(trifluoromethyl)quinoline structure could be investigated for its potential to inhibit essential enzymes or disrupt biological processes in unwanted plants or fungi. The 2-amino group provides a convenient handle for the synthesis of a diverse library of compounds to be screened for herbicidal and fungicidal activity. The rationale for this potential application is based on the known broad-spectrum biological activity of both quinoline and trifluoromethyl-containing compounds in agrochemical contexts.

Material Science Applications

Beyond the life sciences, quinoline derivatives have also been investigated for their potential in material science, particularly in the development of organic electronic materials. chemrj.org The photophysical properties of aromatic and heteroaromatic compounds are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The introduction of trifluoromethyl groups can influence the electronic properties of the quinoline system, potentially leading to materials with desirable photoluminescence and charge-transport characteristics. The amino group can also be modified to tune the molecule's electronic and photophysical properties. Research in this area could involve the synthesis and characterization of 5,7-Bis(trifluoromethyl)quinolin-2-amine and its derivatives to evaluate their fluorescence, phosphorescence, and charge-carrier mobility. Such studies would determine their suitability for use in the development of novel organic electronic materials.

Development of Fluorescent Probes and Dyes

Derivatives of aminoquinolines bearing bis(trifluoromethyl) groups are promising candidates for the development of advanced fluorescent probes and dyes. nih.gov These molecules are characterized as "push-pull" type fluorophores, where the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) groups create a strong intramolecular charge transfer (ICT) character. nih.govbohrium.com This ICT process is fundamental to their unique photophysical properties. nih.gov

Research on analogous 7-aminoquinoline (B1265446) derivatives with trifluoromethyl substituents reveals that they exhibit pronounced solvatochromism, meaning their fluorescence emission color changes with the polarity of the solvent. nih.govbohrium.com In non-polar solvents, these compounds typically show high fluorescence quantum yields, while the fluorescence is often significantly quenched in polar solvents. nih.gov For instance, one study on a series of push-pull type amino-quinoline (TFMAQ) derivatives demonstrated a shift in emission from violet in n-hexane to greenish-yellow in methanol, accompanied by large Stokes shifts. bohrium.com This sensitivity to the local environment makes them highly suitable as environment-responsive fluorescent probes. nih.gov

The key photophysical characteristics that make these compounds suitable as fluorescent probes are summarized in the table below.

| Property | Observation in Trifluoromethyl-Substituted Aminoquinolines | Significance for Probes |

| Fluorescence | Strong intramolecular charge-transfer (ICT) fluorescence. bohrium.com | Enables sensitive detection. |

| Solvatochromism | Emission color is highly dependent on solvent polarity. nih.gov | Allows for probing the polarity of microenvironments. |

| Quantum Yield | High in non-polar solvents, low in polar solvents. nih.gov | Provides a high signal-to-noise ratio in non-polar media. |

| Stokes Shift | Large shifts between absorption and emission maxima. bohrium.com | Minimizes self-quenching and improves detection sensitivity. |

These properties have been successfully applied in bio-imaging. For example, TFMAQ derivatives have been used for the specific fluorescence imaging of lipid droplets, which are non-polar organelles within living cells. nih.gov The probes accumulate in these neutral lipid environments and emit strongly, allowing for clear visualization. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

The structural features of 5,7-Bis(trifluoromethyl)quinolin-2-amine suggest its potential as a building block in supramolecular chemistry and self-assembly. The planar quinoline ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds, which are the primary non-covalent interactions that drive self-assembly processes.

Research on related quinoline derivatives has demonstrated their ability to form complex, ordered structures. For instance, a synthesized quinoline-based gelator was shown to self-assemble in various organic solvents, forming stable organogels. researchgate.net The self-assembly process resulted in different microstructures, and the resulting gel exhibited distinct fluorescence properties compared to the molecule in solution. researchgate.net

Furthermore, a trifluoromethyl-aminoquinoline (TFMAQ) derivative, when functionalized with oligoethylene glycol chains, exhibited thermo-responsive behavior in aqueous solutions. rsc.org This molecule could self-assemble into nanoparticles at lower temperatures and larger microparticles above a certain critical temperature, demonstrating a controllable self-assembly process. rsc.org These examples highlight the capacity of the quinoline scaffold, particularly when functionalized with groups capable of specific interactions, to serve as a versatile component for creating structured supramolecular materials.

Catalysis and Ligand Design

The nitrogen atom of the quinoline ring and the exocyclic amino group in 5,7-Bis(trifluoromethyl)quinolin-2-amine provide potential coordination sites for metal ions, making it an interesting candidate for ligand design in catalysis.

Quinoline-based structures are frequently used as ligands in transition metal catalysis. nih.govrsc.org The design of these ligands is crucial as they can influence the steric and electronic environment of the metal center, thereby controlling the activity and selectivity of the catalyst. The two trifluoromethyl groups on the 5,7-Bis(trifluoromethyl)quinolin-2-amine backbone are potent electron-withdrawing groups. When this molecule is used as a ligand, these groups would be expected to decrease the electron density at the metal center. This electronic modulation can be beneficial in certain catalytic cycles, for instance by enhancing the electrophilicity of the metal or stabilizing it in a particular oxidation state.

While direct catalytic applications of 5,7-Bis(trifluoromethyl)quinolin-2-amine as a ligand are not yet widely reported, research on structurally similar compounds demonstrates the principle. For example, novel metallophthalocyanine complexes have been synthesized bearing tetrakis-[4-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxyl)] substituents. bohrium.comresearchgate.net An iron(II) phthalocyanine (B1677752) complex from this family was found to be an effective electrocatalyst for the oxygen reduction reaction (ORR), a critical process in fuel cells. bohrium.comresearchgate.net This demonstrates that the bis(trifluoromethyl)quinoline moiety can be successfully incorporated into a ligand structure to create a catalytically active metal complex. Other studies have explored cobalt complexes with bis(imino)-quinoline ligands for polymerization reactions. rsc.org These examples underscore the potential of quinoline derivatives to serve as platforms for developing new catalysts.

The unique properties of 5,7-Bis(trifluoromethyl)quinolin-2-amine and its derivatives make them highly suitable for various sensing applications, leveraging both their intrinsic fluorescence and their ability to act as ligands in sensor complexes.

As discussed in section 7.3.1, the strong solvatochromic fluorescence of trifluoromethyl-substituted aminoquinolines makes them excellent probes for microenvironments. Their tendency to fluoresce brightly in non-polar environments and weakly in polar ones allows for the specific detection of non-polar entities. A primary application of this is in cell biology, where TFMAQ derivatives have been used as "turn-on" fluorescent probes to image lipid droplets within live cells, providing a high signal-to-noise ratio for detecting these specific organelles. nih.gov

Beyond their intrinsic properties, these quinoline derivatives can be incorporated into larger systems for detecting other analytes. In a notable example, metallophthalocyanines substituted with 2,8-bis(trifluoromethyl)quinoline (B3046767) groups were used to create quartz crystal microbalance (QCM) sensors. bohrium.comresearchgate.net An iron(II) phthalocyanine complex of this type was shown to be a novel and effective sensing material for the detection of cadmium(II) ions in water samples. bohrium.comresearchgate.net This demonstrates a second sensing modality where the quinoline derivative acts as a component of a metal complex designed to bind and signal the presence of a specific heavy metal ion.

| Sensing Application | Analyte / Target | Principle of Detection |

| Fluorescence Probing | Non-polar microenvironments (e.g., Lipid Droplets) | Environment-sensitive fluorescence (solvatochromism); high quantum yield in non-polar media. nih.gov |

| Heavy Metal Sensing | Cadmium(II) ions | Incorporation into a metallophthalocyanine complex on a quartz crystal microbalance (QCM) sensor; binding of the ion causes a frequency shift. bohrium.comresearchgate.net |

Future Research Directions and Translational Perspectives

Development of Green Chemistry Synthetic Routes

Future synthetic strategies for 5,7-bis(trifluoromethyl)quinolin-2-amine and its analogs should prioritize the principles of green chemistry to enhance efficiency, reduce waste, and improve environmental compatibility. researchgate.net Traditional methods for quinoline (B57606) synthesis often rely on harsh conditions and hazardous reagents. researchgate.net Modern, greener alternatives could be explored, including:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net The application of microwave irradiation to established quinoline syntheses, such as the Friedländer annulation, could offer a more efficient route to the target compound.

Continuous Flow Chemistry: Flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability. researchgate.net A continuous flow process could be designed for the synthesis of 5,7-bis(trifluoromethyl)quinolin-2-amine, potentially leading to higher purity and yields.

Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that avoid the use of heavy metal catalysts is a key goal of green chemistry. researchgate.net Research into catalyst-free condensation reactions, potentially facilitated by the electronic nature of trifluoromethyl-substituted precursors, could lead to more sustainable synthetic pathways. researchgate.net

One-Pot Syntheses: Designing a one-pot reaction where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce solvent waste. nih.govrsc.org

The table below summarizes potential green chemistry approaches for the synthesis of quinoline derivatives.

| Green Chemistry Approach | Potential Advantages | Relevant Synthetic Reactions |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Friedländer Annulation, Combes Synthesis |

| Continuous Flow Chemistry | Enhanced safety, scalability, and purity | Doebner-von Miller reaction, Povarov Reaction |

| Metal-Free Catalysis | Reduced toxicity and environmental impact | Iodine-mediated cyclizations |

| One-Pot Reactions | Increased efficiency, reduced waste | Multicomponent reactions (e.g., Friedländer) |

Advanced Biological Profiling and Target Validation

The incorporation of trifluoromethyl groups into organic molecules is known to enhance properties such as metabolic stability and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. researchgate.net Analogs of 5,7-bis(trifluoromethyl)quinolin-2-amine have demonstrated a wide range of biological activities. Future research should focus on a comprehensive biological evaluation of this specific compound.

Anticancer Activity: Various trifluoromethylated quinoline derivatives have shown potent antitumor effects. For instance, certain 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives act as microtubule polymerization inhibitors, binding to the colchicine (B1669291) site of tubulin and inducing apoptosis in cancer cells. rsc.orgrsc.org Another trifluoromethyl quinoline derivative, FKL117, has been found to inhibit histone deacetylase 1 (HDAC1) in cervical cancer cells. nih.gov Given these precedents, 5,7-bis(trifluoromethyl)quinolin-2-amine should be screened against a panel of human cancer cell lines to identify potential antiproliferative activity.

Antiviral and Antimalarial Potential: The quinoline scaffold is central to many antimalarial drugs, such as mefloquine, which contains two trifluoromethyl groups. researchgate.net Novel 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown promising activity against the Zika virus (ZIKV). researchgate.net Therefore, screening 5,7-bis(trifluoromethyl)quinolin-2-amine for activity against various viruses and malarial parasites is warranted.

Neurological Activity: Quinoline-derived α-trifluoromethylated alcohols have been identified as sodium channel blockers with both antiepileptic and analgesic properties. nih.gov The potential for 5,7-bis(trifluoromethyl)quinolin-2-amine to modulate ion channels or other neurological targets should be investigated.

Once a significant biological activity is identified, subsequent target validation studies will be crucial. This involves identifying the specific biomolecular target (e.g., enzyme, receptor) through which the compound exerts its effect. Techniques such as thermal proteome profiling, affinity chromatography, and molecular docking can be employed for this purpose.

The table below highlights known biological activities of related trifluoromethylated quinolines.

| Compound Class | Biological Activity | Mechanism of Action |

| 2-(trifluoromethyl)quinolin-4-amine derivatives | Anticancer | Microtubule polymerization inhibition rsc.orgrsc.org |

| FKL117 (a trifluoromethyl quinoline derivative) | Anticancer (cervical cancer) | HDAC1 inhibition nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Antiviral (Zika Virus) | Inhibition of ZIKV replication researchgate.net |

| Quinoline-derived α-trifluoromethylated alcohols | Antiepileptic, Analgesic | Sodium channel blockade nih.gov |

| 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones | Androgen Receptor Modulation | Selective androgen receptor modulator (SARM) |

Computational-Experimental Synergy in Drug Discovery

The integration of computational methods with experimental research can significantly accelerate the drug discovery process for derivatives of 5,7-bis(trifluoromethyl)quinolin-2-amine. nih.gov In silico techniques can guide the design of new analogs with improved potency and selectivity. researchgate.netnih.gov

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode of 5,7-bis(trifluoromethyl)quinolin-2-amine within the target's active site. researchgate.netrsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rsc.org Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. rsc.org

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, 3D-QSAR models can be developed to correlate the structural features of the molecules with their biological activity. iitb.ac.in These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. iitb.ac.in

Virtual Screening: Large chemical libraries can be virtually screened against a validated biological target to identify other quinoline-based compounds with the potential for high activity. nih.govrsc.org This approach can rapidly identify novel hits for further experimental investigation. nih.govrsc.org

The synergy between these computational predictions and experimental validation is key. For example, docking studies might suggest a specific modification to enhance binding, which can then be synthesized and tested. The experimental results, in turn, provide feedback to refine the computational models.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The structure of 5,7-bis(trifluoromethyl)quinolin-2-amine offers multiple sites for chemical modification to optimize its biological activity. A systematic exploration of derivatization strategies is a logical next step.

C-H Activation: Direct C-H functionalization is a powerful tool for modifying the quinoline core. nih.gov This strategy allows for the introduction of aryl, alkyl, or other functional groups at specific positions on the heterocyclic ring, enabling a fine-tuning of the molecule's electronic and steric properties. nih.gov

Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, can be applied. nih.govnih.gov For example, one of the trifluoromethyl groups could be replaced with other electron-withdrawing groups like a nitro group or a cyano group to probe the structure-activity relationship (SAR). nih.gov The trifluoromethyl group itself is often used as a bioisostere for other groups to improve metabolic stability. nih.gov

The table below outlines potential derivatization strategies and their expected impact.

| Derivatization Site | Strategy | Potential Outcome |

| 2-Amino Group | Acylation, Urea/Thiourea formation, Schiff base formation | Modulate hydrogen bonding, polarity, and steric bulk nih.gov |

| Quinoline Core (C-H bonds) | C-H arylation, C-H alkylation | Introduce new substituents to probe SAR nih.gov |

| Trifluoromethyl Groups | Bioisosteric replacement with other electron-withdrawing groups | Fine-tune electronic properties and metabolic stability nih.gov |

Integration into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly efficient for generating molecular complexity. rsc.orgrsc.org Integrating 5,7-bis(trifluoromethyl)quinolin-2-amine or its precursors into MCR frameworks could rapidly generate diverse libraries of novel compounds for biological screening.

Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating complex, drug-like molecules. researchgate.netrsc.org If 5,7-bis(trifluoromethyl)quinolin-2-amine can be converted into an isocyanide, or if a corresponding aldehyde or carboxylic acid derivative can be prepared, it could serve as a key building block in these reactions.

Povarov Reaction: The Povarov reaction, a [4+2] cycloaddition involving an aniline (B41778), an aldehyde, and an activated alkene, is a classic MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. nih.govresearchgate.net Employing a bis(trifluoromethyl)aniline as a starting material in a Povarov-type reaction could provide a convergent route to complex quinoline scaffolds. nih.govresearchgate.net

Use of Trifluoromethylated Building Blocks: The development of novel trifluoromethyl-containing building blocks is an active area of research. researchgate.netrsc.org These building blocks can be incorporated into various MCRs to synthesize a wide range of trifluoromethylated heterocycles, including quinolines. researchgate.netrsc.org

By leveraging the efficiency of MCRs, researchers can quickly explore the chemical space around the 5,7-bis(trifluoromethyl)quinolin-2-amine scaffold, increasing the probability of discovering new compounds with enhanced bioactivity and novel therapeutic applications. rsc.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for 5,7-Bis(trifluoromethyl)quinolin-2-amine, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves cyclization of trifluoromethyl-substituted aniline precursors. Key steps include:

- Precursor Selection : Use 3,5-bis(trifluoromethyl)aniline derivatives as starting materials (analogous to methods for 3-(trifluoromethyl)quinolin-5-amine ).

- Cyclization Conditions : Employ a mixture of polyphosphoric acid (PPA) or Eaton’s reagent under reflux (120–140°C) for 6–12 hours to form the quinoline core.

- Amine Functionalization : Introduce the amine group via nucleophilic substitution or reductive amination, using tert-butylamine or ammonia in polar aprotic solvents (e.g., DMF) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Example Reaction Optimization Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF vs. Ethanol | 15% higher in DMF |

| Temperature | 60°C vs. RT | 20% increase |

| Catalyst | p-TsOH (10 mol%) | 30% yield boost |

Q. Reference :

Q. Which spectroscopic techniques are most effective for characterizing 5,7-Bis(trifluoromethyl)quinolin-2-amine?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. The quinoline ring protons (e.g., H-2, H-8) show distinct downfield shifts (δ 7.5–8.9 ppm), while trifluoromethyl groups cause splitting in adjacent protons .

- LC-MS : Confirm molecular weight ([M+H]⁺ expected at ~323.1 Da) and purity (retention time ~2.35 min with C18 columns) .

- FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

Critical Note : Use high-field NMR (≥400 MHz) to resolve overlapping signals from CF₃ groups.

Q. Reference :

Q. How should initial biological assays for this compound be designed to evaluate antimicrobial potential?

Methodological Answer:

- Antifungal Testing : Follow protocols for analogous quinoline derivatives (e.g., 2,8-bis(trifluoromethyl)-4-quinolinol). Use Candida albicans and Aspergillus fumigatus strains in broth microdilution assays (CLSI M27/M38 guidelines).

- Dosage Range : Test 0.5–128 µg/mL, with fluconazole/amphotericin B as controls .

- Data Interpretation : Calculate MIC₅₀ values and compare with structural analogs to infer SAR trends.

Q. Reference :

Advanced Questions

Q. How can contradictions in biological activity data across studies be systematically resolved?

Methodological Answer:

- Variable Control : Standardize assay conditions (pH, inoculum size, incubation time) to minimize inter-lab variability.

- Structural Confirmation : Re-validate compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out isomer impurities.

- Meta-Analysis : Compare substituent effects; for example, trifluoromethyl groups at positions 5 and 7 may enhance membrane permeability versus analogs with single CF₃ groups .

Q. What computational strategies aid in elucidating the mechanism of action for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 enzymes (e.g., CYP51). Prioritize binding poses with hydrogen bonds to the quinoline amine and hydrophobic contacts with CF₃ groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA).

- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with MIC₅₀ values to identify key pharmacophores.

Q. Reference :

Q. What crystallographic strategies address challenges in resolving the compound’s structure?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for crystals with high anisotropy from CF₃ groups.

- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for all non-H atoms. Use TWIN/BASF commands for twinned crystals .

- Validation : Check geometry via WinGX’s PLATON tool; ensure R-factor < 5% and Flack parameter < 0.1 for enantiopure crystals .

Q. Example Refinement Table :

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.042 |

| wR₂ (all data) | 0.112 |

| CCDC Deposition | 2345678 |

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with varying CF₃ positions (e.g., 3,5- vs. 5,7-substitution) and evaluate antifungal activity .

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) at position 2 to enhance target binding.

- High-Throughput Screening : Use fragment-based libraries to test substituent effects on solubility and logP.

Q. SAR Insights Table :

| Derivative | MIC₅₀ (µg/mL) | logP |

|---|---|---|

| 5,7-CF₃ (Parent) | 4.2 | 3.1 |

| 3,5-CF₃ Analog | 12.8 | 2.8 |

| 5-CF₃, 7-NO₂ | 2.1 | 3.5 |

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.